molecular formula C6H10O2 B14507103 5-Hydroxyhex-2-enal CAS No. 64344-23-6

5-Hydroxyhex-2-enal

Cat. No.: B14507103
CAS No.: 64344-23-6
M. Wt: 114.14 g/mol
InChI Key: OGQYNMDKSPMZAF-UHFFFAOYSA-N
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Description

5-Hydroxyhex-2-enal is an organic compound with the molecular formula C6H10O2 It is a hydroxy aldehyde, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyhex-2-enal can be achieved through several methods. One common approach involves the oxidation of 5-Hydroxyhex-2-ene using mild oxidizing agents. Another method includes the hydrolysis of 5-Hydroxyhex-2-enyl acetate under acidic conditions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, the use of catalysts can enhance the reaction rate and selectivity, further optimizing the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-Hydroxyhexanoic acid

    Reduction: 5-Hydroxyhexan-2-ol

    Substitution: Various substituted hex-2-enals depending on the nucleophile used

Scientific Research Applications

5-Hydroxyhex-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a model compound for studying the effects of hydroxy aldehydes on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Hydroxyhex-2-enal involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect cellular processes and pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyhexanoic acid
  • 5-Hydroxyhexan-2-ol
  • Hex-2-enal

Uniqueness

5-Hydroxyhex-2-enal is unique due to the presence of both a hydroxyl and an aldehyde group in its structure This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry

Properties

CAS No.

64344-23-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

5-hydroxyhex-2-enal

InChI

InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2-3,5-6,8H,4H2,1H3

InChI Key

OGQYNMDKSPMZAF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC=O)O

Origin of Product

United States

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